(2S)-6-Amino-2-(15N)azanylhexanoic acid shares the same core structure as L-lysine, which consists of a hydrocarbon chain with an amine group (NH2), a carboxylic acid group (COOH), and a side chain containing another amine group. The key feature is the ¹⁵N isotope incorporated at the second carbon atom (C2) of the amine group on the side chain. This specific labeling allows researchers to distinguish it from unlabeled lysine in mass spectrometry analysis.
Scientists use isotopically labeled molecules, like (2S)-6-Amino-2-(15N)azanylhexanoic acid, to track and analyze proteins in biological systems. The 15N isotope acts as a tag, allowing researchers to distinguish the labeled molecule from unlabeled ones using techniques like mass spectrometry . This can be useful in studies related to protein synthesis, degradation, and interactions with other molecules.
Understanding how organisms process nutrients is crucial in various fields like medicine and agriculture. (2S)-6-Amino-2-(15N)azanylhexanoic acid, with its specific nitrogen isotope, can be incorporated into metabolic pathways. By tracing the movement of the 15N label, researchers can gain insights into how the organism metabolizes nitrogen-containing compounds .
Scientists are constantly searching for new drugs to treat various diseases. Isotope-labeled molecules can be helpful in understanding how potential drugs interact with the body. (2S)-6-Amino-2-(15N)azanylhexanoic acid, if strategically designed, could be used to track a potential drug's movement within the body and its effects on biological processes. This information can aid in the development and evaluation of new drugs .